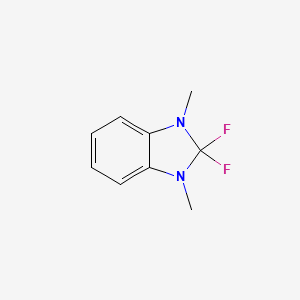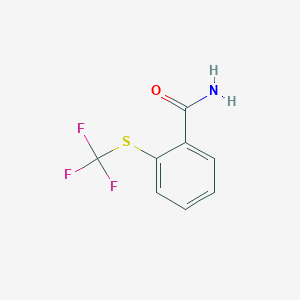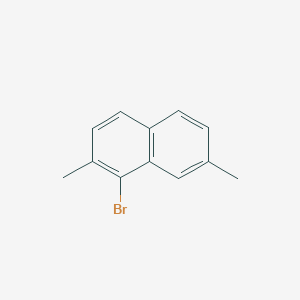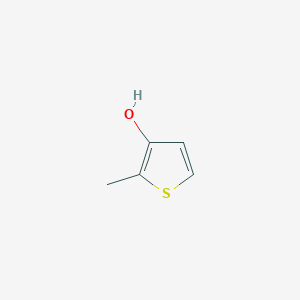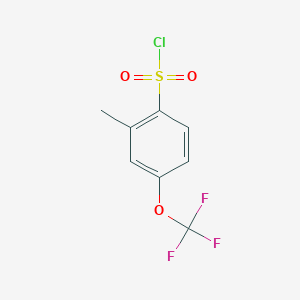![molecular formula C10H22N2O2 B3041880 N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine CAS No. 400652-50-8](/img/structure/B3041880.png)
N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine
Overview
Description
N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine, also known as ®-tert-butyl 1-amino-3-methylbutan-2-ylcarbamate, is a compound used in organic synthesis. It is characterized by the presence of a tert-butyl carbamate protecting group attached to an amino group. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine, also known as Carbamic acid, [(1R)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester, is a compound used in organic synthesis . The primary targets of this compound are amines, specifically primary and secondary aliphatic amines, and aromatic amines .
Mode of Action
The compound acts as a protecting group for amines in organic synthesis . It reacts with amines to form N-Boc protected amines, which can be efficiently converted to amides . The reactions involve the use of isocyanate intermediates, which are generated in situ .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of amides from amines . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .
Pharmacokinetics
The compound’s adme properties would likely be influenced by factors such as its molecular weight and structure .
Result of Action
The result of the compound’s action is the efficient conversion of amines to amides . This is particularly useful in the synthesis of peptides and proteins, as well as in the production of various biologically active compounds .
Action Environment
The action of N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine can be influenced by various environmental factors. For example, the use of a catalyst can lower the required reaction temperature . Additionally, the reaction can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
R-NH2+Boc2O→R-NH-Boc+CO2+H2O
Industrial Production Methods
In an industrial setting, the production of N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Amidation: Reaction with carboxylic acids or acid chlorides to form amides.
Substitution: Nucleophilic substitution reactions where the amino group acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Deprotection: Free amine.
Amidation: Corresponding amides.
Substitution: Substituted amines.
Scientific Research Applications
N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-Alloc-[®-1-(aminomethyl)-2-methylpropyl]amine: Uses an allyl carbamate protecting group.
N-Cbz-[®-1-(aminomethyl)-2-methylpropyl]amine: Uses a benzyl carbamate protecting group.
Uniqueness
N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine is unique due to the stability of the Boc group under a wide range of conditions, making it a versatile protecting group in organic synthesis. Unlike the Alloc and Cbz groups, the Boc group can be removed under relatively mild acidic conditions, providing greater flexibility in synthetic strategies .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3-methylbutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTZYOHYPBQYAX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164968 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(aminomethyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400652-50-8 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(aminomethyl)-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400652-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(aminomethyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-1-amino-2-phenylethyl]phosphonic acid](/img/structure/B3041797.png)
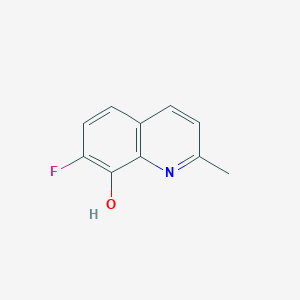
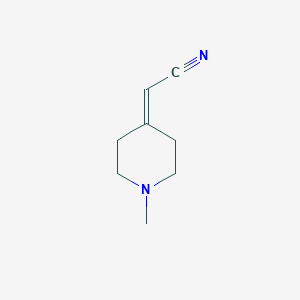
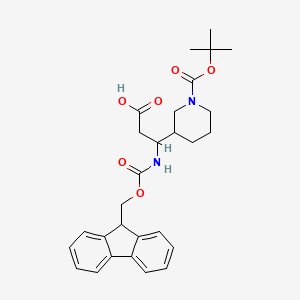
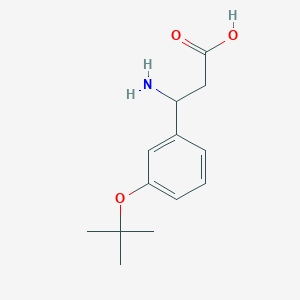
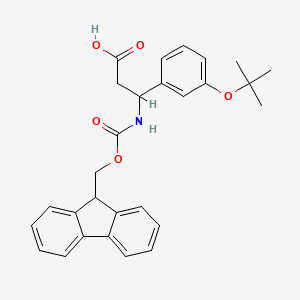
![2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041808.png)
![2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041809.png)

